Rac-dimethylsilylbis(1-indenyl)zirconium dichloride, min. 97%

Description

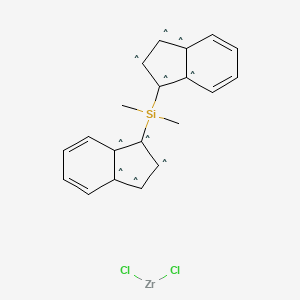

Rac-dimethylsilylbis(1-indenyl)zirconium dichloride (abbreviated as rac-Me₂Si[Ind]₂ZrCl₂) is a chiral ansa-metallocene catalyst widely used in olefin polymerization. Its structure features a dimethylsilyl bridge linking two indenyl ligands, creating a rigid, stereospecific coordination environment around the zirconium center . This compound is typically employed with activators like methylaluminoxane (MAO) or modified MAO (MMAO) to produce isotactic polypropylene (iPP), ethylene copolymers, and nanocomposites . Key applications include:

Properties

Molecular Formula |

C20H18Cl2SiZr |

|---|---|

Molecular Weight |

448.6 g/mol |

InChI |

InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |

InChI Key |

UWDIAYXWSZBXJP-UHFFFAOYSA-L |

Canonical SMILES |

C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Dilithium Salt of Bis(1-indenyl)dimethylsilane

- The bis(1-indenyl)dimethylsilane ligand is treated with two equivalents of n-butyllithium or lithium diisopropylamide (LDA) in a dry, inert solvent such as tetrahydrofuran (THF) or toluene at low temperature (-78 °C to 0 °C).

- This step generates the dilithiated bis(indenyl) species, which serves as the nucleophilic ligand precursor.

Reaction with Zirconium Tetrachloride

- Zirconium tetrachloride (ZrCl4) is often pre-dissolved or suspended in THF or toluene, sometimes with added THF to form ZrCl4(THF)2 complex in situ.

- The dilithiated ligand solution is slowly added to the ZrCl4 solution under inert atmosphere (argon or nitrogen) at low temperature to control the reaction rate.

- The reaction proceeds via salt metathesis, forming rac-dimethylsilylbis(1-indenyl)zirconium dichloride and lithium chloride as byproduct.

Work-Up and Purification

- The reaction mixture is stirred for several hours at room temperature or slightly elevated temperature to ensure complete conversion.

- The mixture is filtered to remove insoluble lithium chloride.

- The product is purified by recrystallization or fractional crystallization from toluene or other suitable solvents.

- Due to different solubilities, the racemic isomer can be enriched or separated from meso isomers by selective crystallization.

Alternative Methods and Optimizations

- Some protocols use Grignard reagents to pre-activate the ligand to improve yields.

- Strict anhydrous conditions and exclusion of oxygen are critical for high purity and yield.

- Purification by extraction with toluene and recrystallization improves product quality.

- Fractional crystallization can achieve up to 96% purity of the racemic isomer with yields around 30% after separation from meso isomers.

Comparative Yields and Method Efficiency

| Method Description | Yield Range | Notes |

|---|---|---|

| Direct reaction of ZrCl4 with bis(indenyl)silane | 35–52% | Straightforward but moderate yield; sensitive to moisture and impurities |

| Two-step synthesis with dimethyl derivative | <50% | Lower yield due to additional steps and possible side reactions |

| Optimized ligand pre-activation with Grignard | ~90% | High yield; requires careful control of reagents and conditions |

| Fractional crystallization for rac/meso separation | 30% (rac) | Purity ~96% rac; separation exploits solubility differences |

These data indicate that pre-activation of the ligand and stringent reaction conditions significantly improve yield and purity.

Representative Reaction Scheme

A typical synthetic sequence can be summarized as:

$$ \text{Bis(1-indenyl)dimethylsilane} + 2 \, \text{n-BuLi} \rightarrow \text{Dilithium salt of bis(1-indenyl)dimethylsilane} $$

$$ \text{Dilithium salt} + \text{ZrCl}_4 \xrightarrow[\text{THF, inert atmosphere}]{\text{low temp}} \text{rac-Dimethylsilylbis(1-indenyl)zirconium dichloride} + 2 \, \text{LiCl} $$

Characterization and Confirmation of Product

Essential techniques to confirm the structure and purity include:

- X-ray crystallography: Confirms racemic stereochemistry and zirconium coordination environment (Zr–Cl bond lengths ~2.43–2.45 Å, Zr–C ~2.32–2.35 Å)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR identify indenyl ligand symmetry and methylsilyl bridge protons (Si(CH3)2 signals typically δ 0.5–1.5 ppm)

- Elemental Analysis: Validates molecular formula and purity (>97%)

- Mass Spectrometry (MALDI-TOF): Confirms molecular ion peak at m/z ~446

- Melting Point: Approximately 140 °C, consistent with literature values

Data Table: Stock Solution Preparation (Example)

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) | Notes |

|---|---|---|---|

| 1 mM | 1 | 2.2293 | For low concentration studies |

| 5 mM | 5 | 2.2293 | Moderate concentration |

| 10 mM | 10 | 2.2293 | High concentration stock |

Volumes adjusted proportionally for different masses to maintain molarity

Research Outcomes and Notes on Preparation

- The racemic form is often obtained as a mixture with the meso isomer; fractional crystallization is effective for separation.

- The presence of impurities or moisture drastically reduces catalyst activity and yield.

- The compound is moisture sensitive and must be stored under nitrogen at 2-8 °C in the dark.

- The prepared catalyst shows excellent activity in olefin polymerization when activated with methylaluminoxane (MAO).

- The synthetic route involving dilithiated ligand and ZrCl4 is well-established and reproducible with proper inert atmosphere techniques.

Chemical Reactions Analysis

Rac-dimethylsilylbis(1-indenyl)zirconium dichloride undergoes various types of chemical reactions, including:

Polymerization: It acts as a catalyst in the polymerization of olefins such as ethylene, propylene, and styrene.

Substitution Reactions: The compound can undergo substitution reactions with different ligands, leading to the formation of new organometallic complexes.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include methylaluminoxane as a co-catalyst for polymerization reactions . The major products formed from these reactions are high-performance polymers and various organometallic complexes .

Scientific Research Applications

Catalytic Applications

Polymerization of Olefins

One of the primary applications of rac-dimethylsilylbis(1-indenyl)zirconium dichloride is in the catalysis of olefin polymerization. The compound demonstrates high activity and selectivity in the polymerization of ethylene and propylene, making it suitable for producing various polyolefins with controlled molecular weights and structures. The use of this metallocene catalyst allows for the synthesis of copolymers with tailored properties, which is essential in industries such as plastics and elastomers .

Copolymers Synthesis

Research has indicated that this compound can effectively catalyze the copolymerization of 3-buten-1-ol and propylene, leading to products with desirable characteristics. The study highlighted that the bulkiness of substituents on the zirconocene complex significantly influences the ratio of pendant vinyls and vinylenes in the resultant copolymers, thus affecting their mechanical properties .

Several studies have documented the effectiveness of rac-dimethylsilylbis(1-indenyl)zirconium dichloride in various applications:

- Ethylene/Propylene Copolymerization : A study demonstrated that this catalyst could produce copolymers with varying vinyl content based on substituent bulkiness, showcasing its versatility in tailoring polymer characteristics .

- Synthesis of Functionalized Polymers : Research has shown that using this metallocene allows for the incorporation of functional groups into polymers, enhancing their applicability in specialty applications like adhesives and coatings .

- Catalytic Efficiency : In comparative studies, rac-dimethylsilylbis(1-indenyl)zirconium dichloride exhibited superior catalytic efficiency over traditional catalysts, leading to higher yields and lower energy consumption during polymer synthesis .

Mechanism of Action

The mechanism of action of rac-dimethylsilylbis(1-indenyl)zirconium dichloride involves the coordination of the zirconium center with the double bond of olefins, initiating the polymerization process . The chain grows by further insertion of olefin monomers into the zirconium-carbon bond. The reaction is terminated by the addition of a proton source, which cleaves the zirconium-carbon bond, releasing the polymer chain.

Comparison with Similar Compounds

Comparison with Structurally Similar Metallocene Catalysts

Structural Analogs

Rac-Ethylenebis(1-indenyl)Zirconium Dichloride (rac-EBIZrCl₂)

- Bridge Type : Ethylene (–CH₂–CH₂–) vs. dimethylsilyl (–SiMe₂–) in rac-Me₂Si[Ind]₂ZrCl₂.

- Catalytic Activity : Supported on modified MAO, rac-EBIZrCl₂ exhibits higher ethylene polymerization activity (5,365 kg PE/mol Zr) compared to other unsymmetrical ansa-bridged catalysts (1,649 kg PE/mol Zr) . This difference is attributed to electronic and steric effects of the bridge.

- Applications: Used in synthesizing high-viscosity metallocene polyalphaolefins (mPAO-S) for lubricants and in coordinative chain transfer polymerization (CCTP) with amide/amine comonomers .

Hindered Silyl-Bridged Catalysts

- Example : rac-Dimethylsilylbis(2-methyl-4-phenylindenyl)zirconium dichloride.

- Modifications : Substituents (e.g., methyl, phenyl) on the indenyl rings increase steric hindrance.

- Impact: These catalysts show reduced chain transfer to aluminum (CCTP termination) and enhanced comonomer incorporation in ethylene-propylene copolymers .

Catalytic Performance and Polymer Properties

Table 1: Key Performance Metrics

Note: Activity values depend on MAO/MMAO activation and support type.

Key Findings:

- Bridge Influence : The dimethylsilyl bridge in rac-Me₂Si[Ind]₂ZrCl₂ provides greater rigidity and stereochemical control compared to ethylene-bridged rac-EBIZrCl₂, favoring isotactic polymerization . Ethylene-bridged analogs, however, exhibit higher activity in ethylene homopolymerization .

- Substituent Effects : Methyl or phenyl groups at the 2- or 4-positions of the indenyl ligand enhance isotacticity (up to 97%) and molecular weight by restricting chain mobility .

- Zr–C Distance : Longer Zr–C distances correlate with reduced catalytic activity, as seen in rac-EBIZrCl₂ systems .

Biological Activity

Rac-Dimethylsilylbis(1-indenyl)zirconium dichloride (commonly referred to as rac-DMSZ) is an organometallic compound that plays a significant role in catalysis, particularly in the polymerization of olefins. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClSiZr

- Molecular Weight : 448.53 g/mol

- Appearance : Yellow to orange powder

- Purity : Minimum 97%

- Sensitivity : Moisture sensitive

Target of Action

Rac-DMSZ primarily acts as a catalyst in the Ziegler-Natta polymerization process, targeting olefins and other alkenes. Its chiral structure allows for enantioselective reactions, which are crucial in synthesizing specific polymer configurations.

Mode of Action

The compound interacts with olefins in the presence of a co-catalyst such as methylaluminoxane (MAO). This interaction facilitates the formation of high molecular weight polymers through a mechanism that involves:

- Coordination to the double bond of the olefin.

- Activation of the olefin for subsequent reactions.

- Polymer chain propagation leading to the formation of polyolefins.

Biochemical Pathways

Rac-DMSZ is involved in several biochemical pathways:

- Polymerization of Olefins : It catalyzes the polymerization process, leading to the formation of polyethylene and polypropylene, which are essential materials in various industrial applications.

- Synthesis of Biocompatible Polymers : The compound is used in creating polymers that are compatible with biological systems, making it valuable for medical applications such as drug delivery systems and tissue engineering.

Case Studies

- Copolymers Synthesis : A study demonstrated that rac-DMSZ could effectively synthesize ethylene/propylene copolymers with varying vinyl content based on substituent bulkiness on the catalyst . The results showed that higher vinyl content correlates with increased molecular weight of the resulting polymers.

- Catalytic Activity Evaluation : Research indicated that rac-DMSZ exhibits remarkable catalytic properties when supported on silica modified with methyl aluminoxane. This enhancement allows for better control over polymerization processes, leading to more efficient production methods .

Data Tables

| Study | Catalyst Used | Substrate | Outcome |

|---|---|---|---|

| rac-DMSZ | Ethylene/Propylene | High vinyl content copolymers produced | |

| Supported rac-DMSZ | Ethylene | Enhanced catalytic activity observed |

Pharmacokinetics and Safety

Rac-DMSZ is notably sensitive to moisture, which can adversely affect its stability and catalytic efficiency. Proper handling and storage conditions are essential to maintain its activity. Safety data indicate potential irritations (H315, H319, H335), necessitating precautionary measures during use (P280, P261) .

Industrial Applications

Rac-DMSZ is extensively used in the production of polyolefins, which are vital for manufacturing plastics and synthetic fibers. Its ability to produce high molecular weight polymers makes it a preferred choice in industrial catalysis.

Medical Applications

The compound's role in synthesizing biocompatible polymers opens avenues for its application in medical devices and drug delivery systems. Research highlights its potential in creating materials that can interact safely with biological tissues.

Q & A

Basic Research Question

- Handling : Conduct all operations under inert gas (N₂/Ar) to prevent hydrolysis .

- Protective measures : Wear nitrile gloves and sealed goggles to avoid skin/eye irritation .

- Storage : Keep in sealed containers under inert gas at –20°C to prevent ligand degradation .

- Decomposition : No hazardous byproducts reported under recommended conditions .

What strategies optimize the incorporation of comonomers in copolymerization using this catalyst?

Advanced Research Question

For ethylene-dicyclopentadiene (DCP) copolymers:

- Temperature : Maintain 60–70°C to balance reactivity and comonomer insertion .

- Pressure : Use 1.5–5.0 bar ethylene pressure to enhance DCP uptake (up to 2.7 mol%) .

- Post-polymerization modification : Epoxidize residual DCP olefins using H₂O₂/HCOOH to improve material properties .

What are the documented applications of this compound in polymer science?

Basic Research Question

- Isotactic polypropylene : Achieved via rac-configuration and MAO activation .

- Ethylene copolymers : High melt-flow resins for injection molding .

- Functionalized polyolefins : Incorporation of amine/amide comonomers for post-synthetic modification .

How do experimental conditions affect chain transfer mechanisms in polymerization?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.